Methyl-2-deoxy-D-ribofuranoside diacetate

Descripción general

Descripción

Methyl-2-deoxy-D-ribofuranoside diacetate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol . It is a derivative of 2-deoxy-D-ribose, a sugar molecule that is a component of DNA. This compound is often used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl-2-deoxy-D-ribofuranoside diacetate can be synthesized through the acetylation of methyl-2-deoxy-D-ribofuranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl-2-deoxy-D-ribofuranoside diacetate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it back to its parent compound, methyl-2-deoxy-D-ribofuranoside.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent sugar molecule.

Aplicaciones Científicas De Investigación

Chemistry

Methyl-2-deoxy-D-ribofuranoside diacetate serves as a building block for synthesizing more complex molecules. It is used in various chemical reactions including:

- Oxidation : Can be oxidized to produce carboxylic acids.

- Reduction : Can regenerate the parent compound using reducing agents like sodium borohydride.

- Substitution Reactions : Acetyl groups can be replaced by other functional groups through nucleophilic substitution.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to various oxidation products | Potassium permanganate, Chromium trioxide |

| Reduction | Regenerates methyl-2-deoxy-D-ribofuranoside | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Acetyl groups replaced by nucleophiles | Amines, Alcohols |

Biology

In biological research, this compound is utilized to study the structure and function of nucleosides and nucleotides. Its derivatives play crucial roles in nucleic acid structure, making it relevant for studies on DNA synthesis and function .

Case Study: Nucleoside Synthesis

A study highlighted the use of this compound as a precursor for synthesizing antiviral nucleosides. The compound's ability to participate in glycosylation reactions allows for the creation of various nucleoside analogs that exhibit antiviral properties .

Medicine

This compound is significant in medicinal chemistry as it serves as a precursor for developing antiviral and anticancer agents. Its derivatives have shown potential in targeting specific molecular pathways involved in disease processes .

Table 2: Medicinal Applications of Derivatives

| Application | Description | Example Compounds |

|---|---|---|

| Antiviral Agents | Used in the synthesis of nucleoside analogs | Acyclovir, Ribavirin |

| Anticancer Agents | Precursor for compounds targeting cancer cells | Gemcitabine |

Mecanismo De Acción

The mechanism of action of Methyl-2-deoxy-D-ribofuranoside diacetate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA synthesis and function. The acetyl groups can also be hydrolyzed, releasing the active sugar molecule that participates in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl-2-deoxy-D-ribofuranoside: The parent compound without acetyl groups.

2-Deoxy-D-ribose: The basic sugar molecule without methylation or acetylation.

Methyl-2-deoxy-D-ribofuranoside monoacetate: A partially acetylated derivative.

Uniqueness

Methyl-2-deoxy-D-ribofuranoside diacetate is unique due to its dual acetylation, which enhances its stability and modifies its reactivity compared to its parent compound and other derivatives. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Actividad Biológica

Methyl-2-deoxy-D-ribofuranoside diacetate is a chemically modified sugar that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Molecular Formula: CHO

Molecular Weight: 232.23 g/mol

CAS Number: 151767-35-0

The compound can be synthesized through multi-step reactions involving the acetylation of 2-deoxy-D-ribose. The synthesis typically involves the use of hydrogen chloride in diethyl ether, followed by treatment with acetic anhydride and pyridine to yield the diacetate form .

This compound exhibits various biological activities primarily through its interactions with nucleoside receptors and enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleosides allows it to modulate biological pathways associated with these molecules.

- Nucleoside Analog Activity : As a nucleoside analog, it can interfere with nucleic acid synthesis, which is crucial for cellular replication and transcription processes.

- Receptor Interaction : The compound has been studied for its binding affinity to purinergic receptors, particularly P2Y receptors, which are involved in numerous physiological processes including platelet aggregation and neurotransmission .

Antiviral and Antitumor Properties

Research has indicated that this compound may possess antiviral properties. It has been evaluated in vitro for its efficacy against several viral strains, showing promise in inhibiting viral replication. For instance, studies have illustrated its potential role in targeting viral polymerases, thereby disrupting the viral life cycle.

Additionally, preliminary findings suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of ribonucleoside analogs, this compound was shown to significantly inhibit the replication of certain RNA viruses. The study utilized a dose-response analysis to determine its IC50 values, revealing effective concentrations that led to a substantial decrease in viral load .

Antitumor Activity Assessment

Another research investigation focused on the antitumor effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to control groups. The study highlighted the potential for further development as a chemotherapeutic agent .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

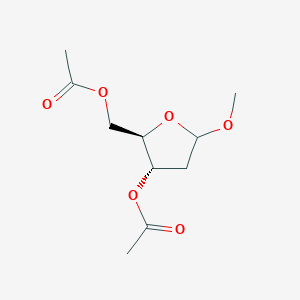

IUPAC Name |

[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZXGFEXJLTGC-QIIDTADFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557497 | |

| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151767-35-0 | |

| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.